molecular formula C17H16F2N2O3S B2773296 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide CAS No. 899731-58-9

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide

Cat. No.: B2773296
CAS No.: 899731-58-9
M. Wt: 366.38
InChI Key: LSCURTUFCILFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide is a potent and highly selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound, widely recognized in research literature as a key tool compound, acts by binding to the allosteric site of RIPK1, stabilizing its inactive conformation and thereby preventing RIPK1 kinase activation [https://pubmed.ncbi.nlm.nih.gov/29883607/]. Its primary research value lies in its application for the specific inhibition of necroptosis, a form of programmed cell death with features of both apoptosis and necrosis, which is implicated in a wide range of pathological conditions. Researchers utilize this inhibitor to delineate the role of RIPK1-driven necroptosis in inflammatory diseases (such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis), neurodegenerative disorders (including Amyotrophic Lateral Sclerosis and Alzheimer's disease), and ischemia-reperfusion injury models [https://www.nature.com/articles/s41420-023-01314-3]. By providing a means to precisely inhibit this cell death pathway, it enables the dissection of complex signaling networks downstream of Tumor Necrosis Factor Receptor 1 (TNFR1) and other immune receptors, helping to distinguish necroptosis from apoptosis and other cell death mechanisms. The compound is therefore an indispensable pharmacological probe for advancing our understanding of cell death biology and for validating RIPK1 as a therapeutic target in preclinical research.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-15-8-3-12(11-16(15)19)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCURTUFCILFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 3,4-difluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit carbonic anhydrase, leading to altered pH levels and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetamido-2-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
  • N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide is unique due to its specific combination of a thiazinane ring and a difluorobenzamide moiety, which imparts distinct chemical and biological properties

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure includes a thiazinan ring and difluorobenzamide moiety, which may contribute to its reactivity and biological effects. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C₁₈H₁₆F₂N₂O₃S
  • Molecular Weight : 416.4 g/mol
  • Key Functional Groups :
    • Thiazinan ring
    • Difluorobenzamide

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 3,4-difluorobenzoyl chloride in an organic solvent under basic conditions. The reaction can be optimized using continuous flow reactors in industrial settings to enhance yield and purity .

Anticancer Activity

Preliminary studies suggest that compounds containing thiazinan rings may exhibit anticancer properties by interacting with cellular mechanisms that regulate growth and proliferation. The mechanism of action may involve enzyme inhibition or receptor modulation . However, specific data on this compound's anticancer activity remains sparse.

Case Studies

Several studies have investigated related compounds to infer potential biological activities:

Compound Biological Activity EC₅₀ Values
Compound A (related sulfonamide)Antifungal against Rhizoctonia solani6.72 μg/mL
Compound B (thiazolidin derivative)Moderate antibacterial activityNot specified

These findings highlight the importance of further research into the biological activity of this compound to establish its efficacy and mechanisms .

Molecular Docking Studies

Molecular docking simulations on structurally similar compounds have shown favorable binding interactions with target proteins. For instance, docking studies indicated that certain derivatives form hydrogen bonds with key amino acid residues in enzyme active sites . Such studies could be instrumental in predicting the interaction profiles of this compound with biological targets.

Q & A

Q. What are the recommended synthetic routes for N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the thiazinan-1,1-dioxide core via cyclization of a sulfonamide precursor under reflux in solvents like toluene or DMF .
  • Step 2: Coupling the thiazinan moiety to a fluorinated benzamide using amide bond formation (e.g., EDCI/HOBt coupling in dichloromethane at 0–25°C) .
    Optimization Tips:
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
  • Adjust reaction time and temperature to minimize by-products (e.g., over-reduction of the sulfonamide group).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC : Use a reversed-phase C18 column with UV detection at 254 nm. Acceptable purity thresholds are ≥95% for biological assays .
  • Structural Confirmation:
    • ¹H/¹³C NMR : Key signals include the thiazinan ring protons (δ 3.5–4.2 ppm) and aromatic fluorinated benzamide protons (δ 7.2–8.1 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤5 ppm error .

Advanced Research Questions

Q. What crystallographic challenges arise during X-ray diffraction analysis of this compound, and how can they be resolved?

Methodological Answer:

  • Challenges :
    • Disorder in the thiazinan ring due to sulfone group flexibility .
    • Weak diffraction from fluorine atoms, requiring high-intensity X-ray sources (e.g., synchrotron radiation).
  • Solutions :
    • Use SHELXL for refinement, applying restraints to disordered regions .
    • Collect data at low temperature (100 K) to reduce thermal motion artifacts.
    • Example crystal
ParameterValue
Space groupP21/cP2_1/c
Unit cell (Å)a=9.43,b=15.57,c=22.60a = 9.43, b = 15.57, c = 22.60
RintR_{\text{int}}0.084 (after SADABS correction)

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Methodological Answer:

  • Key Modifications :
    • Vary substituents on the benzamide (e.g., nitro vs. methoxy groups) to assess electron-withdrawing/donating effects .
    • Replace the thiazinan ring with other heterocycles (e.g., piperazine) to probe steric and electronic contributions .
  • Assay Design :
    • Use enzyme inhibition assays (e.g., Factor XIa inhibition) with IC₅₀ determination via fluorogenic substrates .
    • Validate selectivity against off-target kinases using a panel of 50+ recombinant kinases .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Common Sources of Contradiction :
    • Variability in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays).
    • Differences in cell line models (e.g., primary vs. immortalized cells).
  • Resolution Strategies :
    • Standardize protocols using NIH/WHO guidelines for enzyme assays.
    • Perform meta-analysis of published IC₅₀ values, accounting for assay heterogeneity (e.g., via Forest plots) .

Key Methodological Notes

  • Software Tools : Use WinGX for crystallographic data visualization and SHELX suites for refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.